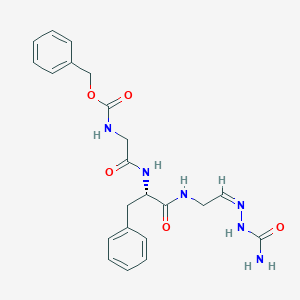
Z-Gly-phe-gly-aldehyde semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gly-phe-gly-aldehyde semicarbazone: is a synthetic compound with the molecular formula C22H26N6O5 and a molecular weight of 454.48 g/mol . It is a derivative of semicarbazone, which is known for its versatile biological activities. The compound contains a semicarbazone moiety, which is a functional group derived from the reaction of semicarbazide with an aldehyde or ketone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Z-Gly-phe-gly-aldehyde semicarbazone typically involves the reaction of Z-Gly-phe-gly-aldehyde with semicarbazide. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Z-Gly-phe-gly-aldehyde semicarbazone can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: It can undergo substitution reactions where the semicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the semicarbazone moiety.
Applications De Recherche Scientifique
Chemistry: Z-Gly-phe-gly-aldehyde semicarbazone is used as a reagent in organic synthesis for the preparation of various derivatives. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. It is also used in the development of biochemical assays .
Medicine: It is studied for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of Z-Gly-phe-gly-aldehyde semicarbazone involves its interaction with specific molecular targets such as enzymes and receptors. The semicarbazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability .
Comparaison Avec Des Composés Similaires
- H-Gly-phe-gly-aldehyde semicarbazone
- Z-Gly-phe-gly-OMe
- Glycine, N-[(phenylmethoxy)carbonyl]glycyl-L-phenylalanyl-, ethyl ester
- Z-Gly-phe-NH2
- Z-Gly-phe-Ala-OH
Comparison: Z-Gly-phe-gly-aldehyde semicarbazone is unique due to its specific semicarbazone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in various research and industrial applications .
Propriétés
IUPAC Name |
benzyl N-[2-[[(2S)-1-[[(2Z)-2-(carbamoylhydrazinylidene)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5/c23-21(31)28-26-12-11-24-20(30)18(13-16-7-3-1-4-8-16)27-19(29)14-25-22(32)33-15-17-9-5-2-6-10-17/h1-10,12,18H,11,13-15H2,(H,24,30)(H,25,32)(H,27,29)(H3,23,28,31)/b26-12-/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMBGDXENCOTJ-KZSFWESRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC=NNC(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC/C=N\NC(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














